(3-Methylbutyl)hydrazine
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Overview
Description
(3-Methylbutyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of two nitrogen atoms connected by a single bond, with each nitrogen atom bonded to one or more hydrogen atoms or organic groups
Mechanism of Action
Target of Action
(3-Methylbutyl)hydrazine, a derivative of hydrazine, primarily targets carbonyl compounds such as aldehydes and ketones . The compound interacts with these targets through a process known as the Wolff-Kishner reduction .
Mode of Action
The mode of action of this compound involves a nucleophilic addition reaction with its targets . Hydrazine reacts with a carbonyl to form a hydrazone using a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion . This reaction can lead to the formation of various hydrazine products .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of carbonyl compounds to hydrazones . This process is part of the Wolff-Kishner reduction, a method for converting aldehydes and ketones into alkanes . The reaction kinetics of hydrazine-based fuels, including this compound, are critical for understanding their role in various biochemical pathways .
Pharmacokinetics
They are metabolized primarily in the liver and excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with carbonyl compounds. The formation of hydrazones can lead to various downstream effects, including the reduction of carbonyl compounds to alkanes . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical compounds can affect the rate and efficiency of the reactions involving this compound . For instance, the use of a high boiling point solvent, such as ethylene glycol, is often required to provide the high temperatures needed for the Wolff-Kishner reduction to occur .
Biochemical Analysis
Cellular Effects
Hydrazines are known to interact with cellular enzymes, causing protein denaturation and weakening the bacterial cells .
Molecular Mechanism
Hydrazines are known to form hydrazones through a mechanism similar to that of imine formation . The weakly acidic N-H bond is deprotonated to form the hydrazone anion .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of (3-Methylbutyl)hydrazine in laboratory settings. Hydrazines are generally synthesized in the laboratory by heating substituted hydrazides or hydrazines with corresponding aldehydes or ketones in different organic solvents .
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes .
Metabolic Pathways
Hydrazines are known to undergo various metabolic pathways for the formation of reactive species .
Subcellular Localization
The subcellular localization of mRNA, a process that gives precise and efficient control over the translation process, is a prevalent mechanism used in a variety of cell types .
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Methylbutyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of (3-methylbutyl)amine with hydrazine hydrate under controlled conditions. The reaction typically occurs in the presence of a solvent such as ethanol or methanol and requires heating to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the catalytic hydrogenation of (3-methylbutyl)nitro compounds, followed by the reduction of the resulting (3-methylbutyl)nitroso compounds to this compound. This process often employs metal catalysts and high-pressure hydrogen gas to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: (3-Methylbutyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azides or other nitrogen-containing compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso compounds.
Reduction: Formation of primary amines.
Substitution: Formation of substituted hydrazines or other nitrogen-containing derivatives.
Scientific Research Applications
(3-Methylbutyl)hydrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Comparison with Similar Compounds
(3-Methylbutyl)hydrazine can be compared to other similar hydrazine compounds, such as:
(2-Methylbutyl)hydrazine: Similar in structure but with a different position of the methyl group.
(4-Methylbutyl)hydrazine: Another positional isomer with the methyl group at a different location.
(3-Ethylbutyl)hydrazine: Contains an ethyl group instead of a methyl group.
Uniqueness: The unique positioning of the methyl group in this compound can influence its reactivity and interaction with other molecules, making it distinct from its isomers and analogs. This uniqueness can be leveraged in specific synthetic and research applications where the precise structure of the compound is critical.
Properties
IUPAC Name |
3-methylbutylhydrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-5(2)3-4-7-6/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJAZWNACGZVRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
102.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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